rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
- Other tert-butoxycarbonyl-protected bicyclic compounds
Uniqueness
rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development.
Properties
Molecular Formula |
C13H18F3NO4 |
---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H18F3NO4/c1-12(2,3)21-11(20)17-6-4-5-7(17)9(13(14,15)16)8(6)10(18)19/h6-9H,4-5H2,1-3H3,(H,18,19)/t6-,7+,8-,9+/m1/s1 |
InChI Key |
RKIYQNAEXSTBKZ-XAVMHZPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]([C@@H]2C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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